molecular formula C12H14FN5O B12220579 3-Fluoro-1-{5-methylpyrazolo[1,5-a]pyrimidin-7-yl}pyrrolidine-3-carboxamide

3-Fluoro-1-{5-methylpyrazolo[1,5-a]pyrimidin-7-yl}pyrrolidine-3-carboxamide

Cat. No.: B12220579
M. Wt: 263.27 g/mol
InChI Key: CHAOBRHTBCRLIV-UHFFFAOYSA-N
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Description

3-Fluoro-1-{5-methylpyrazolo[1,5-a]pyrimidin-7-yl}pyrrolidine-3-carboxamide is a complex organic compound that belongs to the class of pyrazolo[1,5-a]pyrimidines.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Fluoro-1-{5-methylpyrazolo[1,5-a]pyrimidin-7-yl}pyrrolidine-3-carboxamide typically involves a multi-step processThe reaction conditions often involve the use of specific catalysts and solvents to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency and cost-effectiveness, often utilizing continuous flow reactors and automated systems to maintain consistent quality and yield .

Chemical Reactions Analysis

Types of Reactions

3-Fluoro-1-{5-methylpyrazolo[1,5-a]pyrimidin-7-yl}pyrrolidine-3-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

The reactions mentioned above are usually carried out under controlled conditions, such as specific temperatures and pH levels, to ensure the desired product is obtained. For example, oxidation reactions may require acidic or basic conditions, while reduction reactions often need an inert atmosphere to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation may yield various oxidized derivatives, while reduction can produce different reduced forms of the compound .

Mechanism of Action

The mechanism of action of 3-Fluoro-1-{5-methylpyrazolo[1,5-a]pyrimidin-7-yl}pyrrolidine-3-carboxamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby preventing the substrate from accessing it. Additionally, it can modulate receptor activity by binding to the receptor and altering its conformation, which affects downstream signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Fluoro-1-{5-methylpyrazolo[1,5-a]pyrimidin-7-yl}pyrrolidine-3-carboxamide is unique due to its combination of functional groups, which confer specific chemical and biological properties. The presence of the fluoro group enhances its stability and reactivity, while the pyrazolo[1,5-a]pyrimidine core provides a rigid and planar structure that is beneficial for binding interactions .

Properties

Molecular Formula

C12H14FN5O

Molecular Weight

263.27 g/mol

IUPAC Name

3-fluoro-1-(5-methylpyrazolo[1,5-a]pyrimidin-7-yl)pyrrolidine-3-carboxamide

InChI

InChI=1S/C12H14FN5O/c1-8-6-10(18-9(16-8)2-4-15-18)17-5-3-12(13,7-17)11(14)19/h2,4,6H,3,5,7H2,1H3,(H2,14,19)

InChI Key

CHAOBRHTBCRLIV-UHFFFAOYSA-N

Canonical SMILES

CC1=NC2=CC=NN2C(=C1)N3CCC(C3)(C(=O)N)F

Origin of Product

United States

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